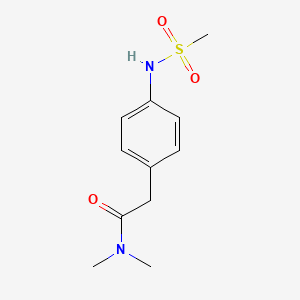![molecular formula C18H26N2O4S B6542778 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide CAS No. 1060255-72-2](/img/structure/B6542778.png)
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide” is a compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . It is one of the main raw materials for the synthesis of agricultural fungicides .
Mechanism of Action
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide has been found to interact with the active site of PTP1B, inhibiting its activity. This inhibition is thought to be mediated by the formation of a covalent bond between the this compound and the active site of PTP1B, resulting in the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of PTP1B, resulting in increased insulin signaling. This increased insulin signaling can lead to increased glucose uptake and utilization in cells, which can result in improved glucose homeostasis. In addition, this compound has been found to reduce seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is generally well-tolerated by cells. In addition, its inhibition of PTP1B is highly specific, making it a useful tool for studying the role of PTP1B in insulin signaling. However, this compound also has some limitations. Its inhibition of PTP1B is reversible, meaning that it may not be suitable for long-term studies. In addition, its effects on glucose homeostasis are not fully understood, making it difficult to predict its effects in vivo.
Future Directions
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide has potential for further exploration in a variety of areas. For example, further research could be conducted to better understand the effects of this compound on glucose homeostasis and its potential therapeutic applications. In addition, this compound could be studied for its potential use as a catalyst in the synthesis of other compounds. Finally, this compound could be studied for its potential use as an inhibitor of other proteins involved in insulin signaling, such as protein tyrosine phosphatase 2 (PTP2).
Synthesis Methods
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide can be synthesized through a multi-step reaction. The first step involves the reaction of 4-morpholine-2-ethanol with benzaldehyde, followed by reaction with cyclohexanone and then with sulfonyl chloride. The resulting product is then purified and crystallized to yield this compound.
Scientific Research Applications
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclohexanesulfonamide has been studied for its potential applications in various scientific research areas, such as biochemistry, pharmacology, and chemical engineering. In biochemistry, this compound has been used as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling. This compound has also been studied for its potential use as an anticonvulsant in pharmacology. In chemical engineering, this compound has been used as a catalyst in the synthesis of polymers.
properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(20-10-12-24-13-11-20)14-15-6-8-16(9-7-15)19-25(22,23)17-4-2-1-3-5-17/h6-9,17,19H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXUOQOTACZFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-methoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542699.png)
![2,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542702.png)
![4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542704.png)
![1-(2-chlorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide](/img/structure/B6542710.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542714.png)
![2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542721.png)
![2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542738.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6542753.png)
![2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542767.png)
![5-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-sulfonamide](/img/structure/B6542770.png)
![4-fluoro-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide](/img/structure/B6542783.png)
![1-(4-fluorophenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}methanesulfonamide](/img/structure/B6542800.png)

![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542812.png)